2,3-dihydro-1H-isoindol-1-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-9-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIZHVASMVUIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dihydro 1h Isoindol 1 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-dihydro-1H-isoindol-1-ylmethanol would provide key information about the number of different types of protons and their neighboring environments. Based on the analysis of related indoline (B122111) structures, the following proton signals would be anticipated:
Aromatic Protons: The four protons on the benzene (B151609) ring would typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The specific splitting pattern would depend on the substitution pattern of any potential derivatives.
Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl and the isoindoline (B1297411) nitrogen would likely appear as a multiplet, influenced by coupling to the adjacent methylene (B1212753) protons and the hydroxyl proton.
Methylene Protons (CH₂-N and CH₂-Ar): The protons of the two methylene groups in the five-membered ring would exhibit distinct signals, likely as multiplets, due to their diastereotopic nature.
Hydroxyl and Amine Protons (OH and NH): The signals for the hydroxyl and amine protons can be broad and their chemical shifts are often variable, depending on the solvent and concentration. They can be identified by their exchange with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms. Analysis of similar compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, suggests the following approximate chemical shift ranges mdpi.com:
Aromatic Carbons: The six carbons of the benzene ring would resonate in the downfield region of the spectrum, typically between 120 and 150 ppm.
Methine Carbon (CH-OH): The carbon atom attached to the hydroxyl group would appear in the range of approximately 60-70 ppm.
Methylene Carbons (CH₂-N and CH₂-Ar): The two methylene carbons of the isoindoline ring would be expected in the range of 30-50 ppm mdpi.com.
A representative, though not experimentally verified for the title compound, data table for predicted ¹³C NMR shifts is presented below.
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic CH | 120 - 130 |
| Aromatic C (quat.) | 135 - 150 |
| CH-OH | 60 - 70 |
| CH₂-N | 40 - 50 |
| CH₂-Ar | 30 - 40 |
| Note: This table is predictive and based on the analysis of structurally similar compounds. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₉H₁₁NO), the expected exact mass is approximately 149.0840 g/mol .
In an Electrospray Ionization Mass Spectrometry (ESI-MS) experiment, the molecule would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 150.0913. Fragmentation of this ion would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the loss of water (H₂O) from the protonated molecule, leading to significant fragment ions. Analysis of related structures, like (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows characteristic fragmentation patterns that help in confirming the core structure mdpi.com.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 150.09 | Protonated Molecule |
| [M+H - H₂O]⁺ | 132.08 | Loss of water |
| [M+H - CH₂OH]⁺ | 119.07 | Loss of methanol (B129727) |
| Note: This table is predictive and based on the molecular formula and common fragmentation pathways. |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
Based on data from similar compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine, which exhibits N-H stretching vibrations around 3359 and 3282 cm⁻¹, the following peaks would be anticipated mdpi.com:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the amine group in the isoindoline ring.
C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: An absorption band in the 1000-1200 cm⁻¹ range.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| N-H (amine) | 3300-3500 |
| C-H (aromatic) | >3000 |
| C-H (aliphatic) | 2850-3000 |
| C=C (aromatic) | 1450-1600 |
| C-O (alcohol) | 1000-1200 |
| Note: This table is predictive and based on characteristic IR absorption frequencies. |
X-ray Crystallography for Solid-State Molecular Structure Determination
While a crystal structure for the title compound is not publicly available, studies on related isoindoline and indole (B1671886) derivatives have been successfully conducted. For instance, the crystal structures of complex substituted indoles have been determined, revealing detailed information about their molecular geometry and intermolecular interactions, such as hydrogen bonding. A successful crystallographic analysis of this compound would be expected to show the puckering of the five-membered ring and the orientation of the hydroxymethyl substituent. It would also reveal any hydrogen bonding networks involving the hydroxyl and amine groups, which would be crucial for understanding its solid-state packing and properties.
Stereochemical Considerations in the Synthesis and Analysis of 2,3 Dihydro 1h Isoindol 1 Ylmethanol
Chiral Synthesis of 2,3-Dihydro-1H-isoindole Derivatives
The generation of enantiomerically pure 2,3-dihydro-1H-isoindol-1-ylmethanol and its derivatives is approached through several strategic methodologies, including asymmetric catalysis, enzyme-mediated reactions, and the use of optically active precursors.
Asymmetric catalysis offers a powerful route to chiral isoindoline (B1297411) and isoindolinone frameworks by employing chiral catalysts to direct the formation of a specific enantiomer from a prochiral substrate. Various catalytic systems have been explored for the synthesis of related heterocyclic compounds.
Metal-Based Catalysis : Nickel(0)-catalyzed [2+2+2] cocyclization reactions have been utilized in the asymmetric synthesis of isoindoline derivatives, demonstrating the utility of transition metals in constructing the core heterocyclic system. acs.org Another approach involves chiral phase transfer catalysis, which has been applied to the asymmetric synthesis of 3,3-disubstituted isoindolinones, achieving high yields and moderate enantioselectivity. nih.gov
Organocatalysis : Chiral Brønsted acids have proven effective in the catalytic enantioselective reduction of 3H-indoles to produce optically active indolines. organic-chemistry.org This metal-free strategy, using a hydrogen source like Hantzsch dihydropyridine, is a valuable alternative to transition metal-catalyzed methods and highlights the potential of organocatalysis for N-heterocyclic compounds. organic-chemistry.org The principles of such catalytic reductions can be conceptually extended to the synthesis of chiral isoindolines from corresponding precursors. Organocatalytic strategies, in general, have become a cornerstone for the asymmetric synthesis of a wide array of indole-based chiral heterocycles. nih.gov
| Catalytic System | Approach | Target/Related Scaffold | Reference |
| Nickel(0) / Chiral Ligand | [2+2+2] Cocyclization | Isoindoline Derivatives | acs.org |
| Chiral Brønsted Acid | Transfer Hydrogenation | Indolines | organic-chemistry.org |
| Chiral Phase Transfer Catalyst | Cascade Reaction | 3,3-Disubstituted Isoindolinones | nih.gov |
This table summarizes various asymmetric catalysis approaches applicable to the synthesis of the isoindoline core structure.
Biocatalysis provides a highly selective and environmentally benign alternative for producing enantiopure chiral alcohols. nih.gov The asymmetric reduction of a ketone precursor, such as 2,3-dihydro-1H-isoindol-1-one, is a direct route to chiral this compound.
Seven primary strategies for the enzyme-catalyzed synthesis of enantiopure alcohols have been identified, with the asymmetric reduction of carbonyl compounds being a widely applied method. rsc.org Enzymes such as alcohol dehydrogenases (ADHs) are particularly effective. mdpi.com For instance, ADHs have been used for the enantioselective reduction of various ketones, yielding either the (S) or (R) enantiomers of the corresponding alcohols with high conversion and enantioselectivity. mdpi.commdpi.com Furthermore, dual-enzyme cascade pathways have been developed for synthesizing chiral amino alcohols, where one enzyme catalyzes the reductive hydroxylation of a ketone to a chiral alcohol while another facilitates cofactor regeneration. nih.gov Lipase-mediated kinetic resolution, where one enantiomer of a racemic alcohol is selectively acylated, is another established enzymatic method for separating enantiomers. mdpi.com
| Enzyme Type | Reaction | Substrate Type | Product | Reference |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Ketones | Chiral Alcohols | mdpi.commdpi.com |
| Lipase | Kinetic Resolution (Acetylation) | Racemic Alcohols | Enantiopure Alcohol and Ester | rsc.orgmdpi.com |
| Dual-Enzyme System | Reductive Hydroxylation | Diketones | Bichiral Amino Alcohols | nih.gov |
This table outlines key enzyme-mediated strategies for the synthesis of chiral alcohols.
The "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids and terpenes, serves as a valuable source for asymmetric synthesis. mdpi.com A synthesis strategy can be designed to convert a selected chiral starting material into the desired this compound enantiomer. For example, chiral phthalimides have been synthesized using chiral precursors such as aspartate or glutamate. researchgate.net Such a strategy involves the transformation of the starting material through a series of stereochemically controlled reactions that build the target isoindoline structure while preserving the initial chirality.
Diastereoisomeric and Enantiomeric Resolution Techniques for this compound
When a chiral synthesis is not employed, a racemic mixture of this compound is often produced. The separation of these enantiomers, a process known as resolution, is essential for obtaining optically pure compounds. libretexts.org
Direct separation of enantiomers can be achieved using chiral chromatography, where the stationary phase is itself chiral. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a dominant technique for this purpose. nih.gov
A method for the enantiomeric separation of chlorthalidone, a molecule containing a 1-hydroxy-3-oxo-isoindoline moiety, has been successfully developed. researchgate.net This separation utilized a Kromosil TBB chiral stationary phase in a normal phase mode, demonstrating the applicability of this technique to closely related structures. researchgate.net Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or cyclodextrins, are widely used and effective for a broad range of chiral compounds, including thalidomide, which also features a related core structure. sigmaaldrich.com Additionally, chiral simulated moving bed (SMB) chromatography has been used for the direct resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol, showcasing another powerful preparative-scale separation technique. researchgate.net
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Related Compound Separated | Reference |
| Chiral UFLC | Kromosil TBB | n-hexane:2-propanol:acetic acid:triethylamine | Chlorthalidone | researchgate.net |
| Chiral HPLC | Astec® Cellulose DMP | Normal phase, polar organic | Various racemates | sigmaaldrich.com |
| Chiral SMB | Not specified | Not specified | 2-(2,3-dihydro-1H-indol-3-yl)ethanol | researchgate.net |
This table details examples of chiral chromatography used for the resolution of isoindoline-related compounds.
An alternative resolution strategy involves converting the mixture of enantiomers into a mixture of diastereomers. libretexts.org This is accomplished by reacting the racemic alcohol or the secondary amine of the isoindoline ring with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org
Since diastereomers possess different physical properties, they can be separated using standard, non-chiral techniques like crystallization or achiral chromatography. libretexts.org For alcohols and amines, common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, which form diastereomeric esters or amides, respectively. wikipedia.org These diastereomers can often be distinguished by NMR spectroscopy or separated by chromatography. wikipedia.org After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the original compound. libretexts.org Other reagents, such as (s)-alpha-methoxybenzyl isocyanate, have also been used to derivatize racemic amines and alcohols for separation by conventional HPLC. nih.gov
Conformational Analysis of the 2,3-Dihydro-1H-isoindole Ring System
The 2,3-dihydro-1H-isoindole, commonly known as isoindoline, is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nih.govwikipedia.org The saturated five-membered ring is not planar and exhibits a puckered conformation. This puckering, in conjunction with the pyramidal geometry of the nitrogen atom, gives rise to distinct conformational isomers.
Detailed spectroscopic studies, particularly using fluorescence excitation and single-vibronic-level dispersed fluorescence methods on jet-cooled isoindoline, have provided significant insights into its conformational landscape. nih.govaip.org These investigations, supported by computational geometry optimizations, have confirmed the existence of two primary conformers. These conformers are distinguished by the orientation of the N-H bond relative to the plane of the benzene ring, designated as axial and equatorial. nih.govaip.org
The five-membered ring in isoindoline adopts a puckered structure, and the nitrogen atom can undergo inversion. The combination of the ring's puckering and the nitrogen inversion leads to these two stable conformational forms. aip.org The presence of these conformers is evident from the distinct 0-0 bands observed in the electronic spectra.
Detailed Research Findings:
A key study by Okuyama and colleagues provided quantitative data on the energy differences between the axial and equatorial conformers in both the ground state (S₀) and the lowest-excited singlet state (S₁). nih.gov
In the electronic ground state (S₀), the axial conformer, where the N-H bond is oriented perpendicular to the general plane of the molecule, is the more stable form. The energy difference between the two isomers in this state was experimentally determined to be 47.7 ± 0.2 cm⁻¹ (approximately 0.57 kJ/mol). nih.govaip.org
Upon electronic excitation to the S₁ state, a notable switch in stability occurs. In this excited state, the equatorial conformer becomes the more stable form. The energy difference in the S₁ state is significantly larger, measured at 213.7 ± 0.2 cm⁻¹ (approximately 2.56 kJ/mol). nih.govaip.org This change in relative stability upon excitation is attributed to the enhanced conjugation between the π* orbital of the benzene ring and the lone pair orbital of the nitrogen atom in the excited state. nih.gov
The electronic spectra also revealed low-frequency progressions, which have been assigned to the puckering vibration of the five-membered ring, further confirming the non-planar nature of the isoindoline skeleton. nih.govaip.org While detailed X-ray crystallographic data on the parent isoindoline is scarce, studies on substituted derivatives often show the five-membered ring in a fixed, puckered conformation within the crystal lattice. researchgate.net
The conformational preferences of the 2,3-dihydro-1H-isoindole ring system are fundamental to understanding the stereochemistry of its derivatives, including this compound. The orientation of substituents at the C1, C3, or N positions will be influenced by the inherent puckering of the ring and the relative stability of the axial and equatorial conformers.
Conformational Energy Data for Isoindoline
The following table summarizes the experimentally determined energy differences between the axial and equatorial conformers of the 2,3-dihydro-1H-isoindole ring system.
| Electronic State | Most Stable Conformer | Energy Difference (cm⁻¹) | Energy Difference (kJ/mol) | Reference |
| Ground State (S₀) | Axial | 47.7 ± 0.2 | ~0.57 | nih.gov, aip.org |
| Excited State (S₁) | Equatorial | 213.7 ± 0.2 | ~2.56 | nih.gov, aip.org |
Derivatization Strategies and Structure Activity Relationship Sar Studies on 2,3 Dihydro 1h Isoindole Systems
Modification of the Hydroxymethyl Group in 2,3-Dihydro-1H-isoindol-1-ylmethanol
The primary alcohol of this compound is a prime target for chemical derivatization to explore its impact on biological activity. Esterification, etherification, and oxidation are common strategies employed to alter the steric, electronic, and hydrogen-bonding properties of this functional group.
Esterification and Etherification of the Primary Alcohol
The conversion of the hydroxymethyl group to esters and ethers can significantly influence a molecule's lipophilicity and its interaction with biological targets.
Esterification: The synthesis of ester derivatives from this compound can be achieved through standard acylation reactions. For instance, reaction with various acyl chlorides or carboxylic anhydrides in the presence of a base can yield a library of esters. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the synthesis of related isoindole esters, such as methyl 2,3-dihydro-1H-isoindole-1-carboxylate hydrochloride, has been reported. prepchem.com This suggests the feasibility of such transformations. The variation of the "R" group in the ester moiety allows for a systematic investigation of how different substituents impact biological activity.
Etherification: The Williamson ether synthesis is a classical and versatile method for preparing ethers from an alcohol. orgoreview.comlibretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. orgoreview.comlibretexts.orgmasterorganicchemistry.com This method is particularly effective for synthesizing a wide range of ethers by varying the alkyl halide. orgoreview.comlibretexts.orgmasterorganicchemistry.com For this compound, this would involve initial treatment with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with a suitable alkyl halide (R-X) to yield the desired ether. Another approach is the acid-catalyzed dehydration of alcohols, though this is more suited for the synthesis of symmetrical ethers and may not be ideal for producing a diverse range of derivatives for SAR studies. libretexts.org
Table 1: Hypothetical Ester and Ether Derivatives of this compound for SAR Studies
| Derivative Type | General Structure | Potential "R" Groups for Exploration | Anticipated Change in Properties |
|---|---|---|---|
| Ester | -CH₃, -CH₂CH₃, -C(CH₃)₃, -Ph, -CH₂Ph | Increased lipophilicity, altered steric bulk |
Oxidation to Aldehyde or Carboxylic Acid Functionalities
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new functional groups with distinct electronic and hydrogen-bonding capabilities, which can dramatically alter biological activity.
Oxidation to Aldehyde: The selective oxidation of a primary alcohol to an aldehyde requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a well-established method for this transformation and is known for its high selectivity and tolerance of various functional groups. wikipedia.orgadichemistry.comorganic-chemistry.orgyoutube.com Another powerful reagent for this purpose is the Dess-Martin periodinane (DMP), which offers the advantage of reacting under neutral conditions at room temperature, providing high yields of aldehydes from primary alcohols. wikipedia.orgsigmaaldrich.cnwikipedia.orgcommonorganicchemistry.comorganic-chemistry.org These methods would be suitable for the synthesis of 2,3-dihydro-1H-isoindole-1-carbaldehyde.
Oxidation to Carboxylic Acid: The synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid from its corresponding alcohol can be achieved using stronger oxidizing agents. While specific protocols for the direct oxidation of this compound are not readily found, the synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid has been reported, indicating the feasibility of this transformation. chemicalbook.com General methods for the oxidation of primary alcohols to carboxylic acids often employ reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Substituent Effects on the Aromatic Ring of 2,3-Dihydro-1H-isoindole
Introducing substituents onto the aromatic ring of the 2,3-dihydro-1H-isoindole moiety is a key strategy to modulate the electronic properties and steric profile of the molecule. The nature and position of these substituents can profoundly influence ligand-receptor interactions. SAR studies on related heterocyclic systems have consistently shown that modifications to the aromatic ring can fine-tune biological activity. For instance, in a series of 1,3-dihydro-2H-indol-2-one derivatives, substitutions on the indole (B1671886) ring were found to be critical for their antibacterial, antifungal, and antitubercular activities. nih.gov
Table 2: Potential Aromatic Substituents for SAR Studies of this compound Derivatives
| Position of Substitution | Substituent (X) | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| 4, 5, 6, or 7 | -F, -Cl, -Br | Electron-withdrawing, Halogen bonding | Altered binding affinity, improved metabolic stability |
| 4, 5, 6, or 7 | -CH₃, -OCH₃ | Electron-donating | Enhanced hydrophobic interactions, potential for improved potency |
| 4, 5, 6, or 7 | -NO₂, -CN | Strongly electron-withdrawing | Modified electronic distribution, potential for altered receptor interactions |
N-Substitution and its Influence on the 2,3-Dihydro-1H-isoindole Moiety
Exploration of N-Alkyl and N-Aryl Substituents
N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through various methods, including reductive amination or reaction with alkyl halides. Studies on the N-alkylation of related indole structures have shown that this modification can lead to compounds with a range of biological activities. researchgate.net The size and nature of the alkyl group can influence the compound's lipophilicity and steric profile.
N-Arylation: The synthesis of N-aryl derivatives can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation. researchgate.netnih.gov Introducing an aryl group can lead to new π-π stacking interactions with the biological target and significantly alter the compound's conformational preferences. Research on N-arylindoles has demonstrated that this modification is a viable strategy for developing compounds with diverse pharmacological profiles. nih.gov
Table 3: N-Alkyl and N-Aryl Substituents for SAR Exploration
| Substituent Type | "R" Group | Potential Synthetic Route | Anticipated Influence on SAR |
|---|---|---|---|
| N-Alkyl | -CH₃, -CH₂CH₃, -CH₂Ph | Reductive amination, Alkyl halide reaction | Increased lipophilicity, altered steric hindrance around the nitrogen |
Incorporation of Heterocyclic Moieties at the Nitrogen Atom
Attaching heterocyclic rings to the nitrogen atom of the 2,3-dihydro-1H-isoindole scaffold can introduce a wide range of new properties, including additional hydrogen bond donors and acceptors, and can serve as a strategy to modulate solubility and metabolic stability. The synthesis of such derivatives often involves the coupling of the 2,3-dihydro-1H-isoindole nitrogen with a halogenated heterocycle or through multi-component reactions. The synthesis of complex N-heterocyclic compounds, including those containing triazole rings, has been shown to be a fruitful avenue for the discovery of new bioactive molecules. nih.govnih.gov For example, N-substituted isoindoline-1,3-dione derivatives incorporating arylpiperazine moieties have been investigated for their affinity for cyclooxygenase enzymes. nih.gov
Table 4: Examples of Heterocyclic Moieties for N-Substitution
| Heterocyclic Moiety | Potential Linkage Strategy | Key Features for SAR |
|---|---|---|
| Pyridine | Nucleophilic aromatic substitution with halopyridines | Introduction of a basic nitrogen, potential for hydrogen bonding and salt formation |
| Piperazine (B1678402) | Reaction with a piperazine derivative | Introduction of a second basic center, allows for further derivatization |
| Triazole | "Click" chemistry (e.g., Huisgen cycloaddition) | Introduction of a stable, aromatic, and polar ring system |
Exploration of Isoindole-1,3-dione and Isoindol-1-one Scaffolds as SAR Benchmarks
The isoindole framework, particularly in its oxidized forms as isoindole-1,3-dione (phthalimide) and isoindol-1-one (phthalimidine), serves as a privileged scaffold in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov These core structures are fundamental to a wide array of biologically active molecules and provide a robust basis for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. nih.govjmchemsci.com Their synthetic accessibility and the ease with which substitutions can be made allow for systematic exploration of chemical space to optimize pharmacological activity. mdpi.comresearchgate.net
The isoindole-1,3-dione moiety is a cornerstone in the design of compounds with diverse biological targets. nih.govnih.gov It is recognized as a significant pharmacophore for developing new inhibitors of various enzymes. nih.gov Research has shown that the phthalimide (B116566) ring itself is not associated with the adverse effects seen with related glutarimide (B196013) derivatives, making it an attractive starting point for drug design. mdpi.com The reactivity of the imide nitrogen facilitates the introduction of various pharmacophores, which dictates the therapeutic direction of the resulting derivatives. mdpi.com
SAR studies on isoindole-1,3-dione derivatives have yielded critical insights. For instance, in the development of acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease therapy, the phthalimide group has been identified as a key fragment that interacts with the peripheral anionic site of the enzyme. nih.gov Studies on N-substituted isoindoline-1,3-dione hybrids have demonstrated potent AChE inhibitory activity. nih.gov A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed IC₅₀ values ranging from 2.1 to 7.4 μM. nih.gov Further investigation revealed that para-fluoro substituted compounds exhibited the highest potency against AChE. nih.gov The length of the alkyl linker connecting the phthalimide core to other moieties has also been shown to be a critical factor, with longer linkers often favoring interactions within the enzyme's active site. nih.govnih.gov
In the context of anti-inflammatory agents, N-alkyl-isoindoline-1,3-diones have been investigated as cyclooxygenase (COX) inhibitors. mdpi.com The presence of an aromatic moiety attached to the core structure is important for affinity towards COX-2. mdpi.com Molecular docking studies of potent COX-2 inhibitors revealed that the isoindole-1,3-dione portion of the molecule engages in key hydrophobic interactions with amino acid residues like Leu352, Ala523, and Val523 within the enzyme's binding site. mdpi.com
Interactive Table 1: AChE Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound Type | Substitution | Target | Activity (IC₅₀) | Citation |
|---|---|---|---|---|
| N-benzyl pyridinium hybrid | para-Fluoro | AChE | 2.1 µM | nih.gov |
| N-benzyl pyridinium hybrid | para-Methyl | AChE | 4.8 µM | nih.gov |
| N-benzyl pyridinium hybrid | Unsubstituted | AChE | 2.1-7.4 µM | nih.gov |
| N-benzylamine derivative | Varied | BuChE | 7.76 µM | nih.gov |
| Acetohydrazide derivative | Varied | AChE | 0.11 - 0.86 µM | nih.gov |
The isoindol-1-one scaffold is another versatile building block found in numerous natural products with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govresearchgate.net This benzo-fused γ-lactam structure has been the focus of extensive synthetic and medicinal chemistry efforts. nih.govresearchgate.net
SAR studies on isoindol-1-one derivatives have led to the identification of potent antiviral agents. In one study, a series of 2-aryl-isoindolin-1-ones were evaluated for activity against enterovirus 71 (EV-A71). researchgate.netresearchgate.net The research identified this scaffold as a novel and potent anti-EV-A71 chemotype, with several compounds showing significant antiviral activity (EC₅₀ < 10 µM) against multiple virus strains. researchgate.netresearchgate.net Specifically, compounds designated A3 and A4, which were N-aryl isoindolin-1-one (B1195906) derivatives, demonstrated broad and potent antiviral activity, with EC₅₀ values in the range of 1.23–1.76 μM. researchgate.netresearchgate.net These findings underscore the potential of the isoindol-1-one core for further optimization in the development of antiviral therapeutics. researchgate.net A range of N-substituted isoindolin-1-ones have also been prepared and investigated as novel antimicrobial agents. nih.gov
Interactive Table 2: Antiviral Activity of 2-Aryl-Isoindolin-1-one Derivatives
| Compound Class | Target Virus | Key Finding | Activity (EC₅₀) | Citation |
|---|---|---|---|---|
| 2-Aryl-isoindolin-1-one | EV-A71 | New potent chemotype identified | < 10 µM | researchgate.netresearchgate.net |
| 2-Aryl-isoindolin-1-one (A3) | EV-A71 | Broad and potent activity | 1.23–1.76 µM | researchgate.netresearchgate.net |
By serving as benchmark scaffolds, both isoindole-1,3-dione and isoindol-1-one allow researchers to systematically modify peripheral functional groups and linkers. This strategy facilitates the mapping of SAR, leading to a rational design approach for developing new molecules with enhanced potency, selectivity, and improved pharmacological profiles. nih.govresearchgate.net
Catalytic Transformations Involving 2,3 Dihydro 1h Isoindole Precursors and Derivatives
Transition Metal-Catalyzed Reactions for 2,3-Dihydro-1H-isoindole Synthesis and Functionalization
Transition metals play a pivotal role in the synthesis of isoindoline (B1297411) derivatives, enabling a variety of cyclization and functionalization reactions. researchgate.net Palladium, copper, rhodium, and cobalt are among the most utilized metals, each offering unique catalytic activities.
Palladium catalysis is widely employed for constructing the isoindoline ring. One notable method involves the palladium-catalyzed formate (B1220265) reduction of substituted 1,3-dihydro-2H-isoindoles, which can yield 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov Furthermore, palladium-catalyzed asymmetric intramolecular allylic C-H amination has been developed as a highly efficient method for producing a range of chiral isoindolines with excellent enantioselectivity. chinesechemsoc.org These reactions demonstrate the power of palladium to facilitate both reduction and complex C-N bond-forming cyclizations. nih.govchinesechemsoc.org
Copper catalysts are also effective, particularly in multicomponent reactions. A one-pot sequence involving imination, alkynylation, and aza-Michael addition catalyzed by a Copper(I)-Pybox complex can produce 1,3-disubstituted isoindolines with high yield, diastereoselectivity, and enantioselectivity. researchgate.net Additionally, copper(I)-catalyzed [3+2] cycloaddition reactions of propargyl-substituted dihydroisoindolin-1-ones with aryl azides regioselectively yield 1,2,3-triazole-substituted isoindole derivatives. nih.gov
Rhodium(III) and cobalt catalysts have been used to generate spiro-isoindolinone structures through formal [4+1] and [4+1+1] spirocyclization reactions of aromatic amides. researchgate.net These processes often proceed through C-H bond activation, showcasing the ability of these metals to forge complex, multi-cyclic systems. The choice of metal and reaction conditions can be controlled to produce divergent outcomes, leading to either spiro indene-2,1'-isoindolinones or spiro isochroman-3,1'-isoindolinones. researchgate.net
Transition Metal-Catalyzed Synthesis of 2,3-Dihydro-1H-isoindole Derivatives
| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Palladium/MPAA | Asymmetric Allylic C–H Amination | Allylic amine precursors | Chiral Isoindolines | High efficiency and excellent enantioselectivity (up to 95% ee). | chinesechemsoc.org |
| Palladium/Formate | Reduction | Alkyl isoindolines | 4,5,6,7-Tetrahydro-2H-isoindoles | Effective for alkyl-substituted isoindolines; halogenated substrates are dehalogenated and reduced. | nih.gov |
| CuI-Pybox-diPh | One-pot Imination-Alkynylation-Aza-Michael | Ortho-alkenyl benzyl (B1604629) amine derivatives | 1,3-Disubstituted Isoindolines | High yield (up to 92%), enantioselectivity (up to 99%), and diastereoselectivity (up to 9:1). | researchgate.net |
| CuI | [3+2] Cycloaddition | Propargyl-substituted dihydroisoindolin-1-one and aryl azides | 1,2,3-Triazole Isoindole Derivatives | Regioselective reaction with significantly improved yields compared to uncatalyzed versions. | nih.gov |
| Cobalt-catalyst | [4+1] and [4+1+1] Spirocyclization | Aromatic amides and 2-diazo-1H-indene-1,3(2H)-dione | Spiro indene-2,1'-isoindolinones | Condition-controlled divergent synthesis using a non-precious metal catalyst. | researchgate.net |
Organocatalysis in the Synthesis of Chiral Isoindole Derivatives
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral isoindolinones and related structures, avoiding the use of metal catalysts. nih.gov Chiral phosphoric acids and bifunctional catalysts, such as those derived from cinchona alkaloids, are particularly prominent in this field. nih.govrsc.org
Chiral bifunctional organocatalysts that contain both a tertiary amine and a hydrogen-bond donor group (like urea (B33335) or thiourea) have been successfully used in the enantioselective synthesis of 3-substituted isoindolinones. rsc.org These catalysts can promote aldol-cyclization rearrangement tandem reactions between 2-formylarylnitriles and malonates, affording products in high yields and enantioselectivities (up to 87% yield and 95% ee). rsc.orgscilit.com This approach can be more effective than using chiral phase-transfer catalysts. rsc.org
Chiral phosphoric acids (CPAs) are another cornerstone of organocatalytic isoindole synthesis. They function as bifunctional catalysts, activating substrates through hydrogen bonding. CPAs have been employed in highly diastereoselective and enantioselective [4+1] annulation reactions to generate isoindolinones with both N-N axial and central chirality. researchgate.net They have also been used in asymmetric [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides to produce indole-containing chroman derivatives with high yields and excellent enantioselectivities. mdpi.com
The Mannich reaction is another transformation amenable to organocatalysis for isoindolinone synthesis. The use of Takemoto's bifunctional thiourea (B124793) catalyst in the reaction of an α-amido sulfone with nucleophiles like acetylacetone (B45752) has led to the creation of novel hybrid molecules, such as isoindolinone-pyrazoles, with high enantiomeric excess. mdpi.com
Organocatalytic Synthesis of Chiral Isoindole Derivatives
| Catalyst Type | Reaction Type | Substrates | Product Type | Yield / Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Bifunctional Urea | Aldol-Cyclization Rearrangement | 2-Formylarylnitriles and Malonates | 3-Substituted Isoindolinones | Up to 87% yield / 95% ee | rsc.orgscilit.com |
| Chiral Phosphoric Acid (CPA) | [4+1] Annulation | Hydrazides and allenoates | N-N Axially Chiral Isoindolinones | High diastereo- and enantioselectivity. | researchgate.net |
| Takemoto's Bifunctional Catalyst | Mannich Reaction | α-Amido sulfone and Acetylacetone | Isoindolinone-Pyrazole Hybrids | High enantioselectivity (89% ee). | mdpi.com |
| Chiral Phosphoric Acid (CPA) | [2+4] Cycloaddition | 3-Vinylindoles and ortho-Quinone Methides | Indole-containing Chromans | Up to 98% yield / up to 98% ee | mdpi.com |
Photochemical and Electrochemical Methods in Dihydroisoindole Chemistry
The use of light and electricity provides alternative, sustainable methods for generating the reactive intermediates needed for dihydroisoindole synthesis. These techniques often operate under mild conditions, avoiding harsh reagents. d-nb.infoyoutube.com
Electrochemical synthesis is a powerful tool for initiating redox reactions to form heterocyclic compounds. chim.it An electrochemical flow microreactor has been successfully designed for the synthesis of isoindolinones. d-nb.info This method relies on the generation of amidyl radicals via an anodic process, which then undergo intramolecular hydroamination to form the isoindolinone ring. A key advantage of this flow chemistry approach is that it can be performed with little to no supporting electrolyte, simplifying purification. d-nb.info
Photoredox catalysis uses light to generate reactive intermediates through single-electron transfer (SET) processes. youtube.com While many applications focus on indole (B1671886) functionalization, the principles are directly applicable to dihydroisoindole chemistry. nih.gov For instance, a photo-excited catalyst can reduce a substrate like bromoacetonitrile (B46782) to generate a radical, which can then be used to functionalize a heterocyclic core. nih.gov This strategy allows for the direct installation of functional groups under mild conditions using visible light from sources like blue LEDs. nih.gov The combination of photoredox catalysis with other catalytic cycles, such as those involving palladium, has also been shown to enable reactions like C-H activation for indole synthesis, a strategy with potential for extension to isoindole systems. capes.gov.br
Photochemical and Electrochemical Synthesis Methods
| Method | Key Principle | Application Example | Key Features | Reference |
|---|---|---|---|---|
| Electrochemical Synthesis | Anodic generation of amidyl radicals followed by intramolecular hydroamination. | Synthesis of isoindolinones in a flow microreactor. | Clean synthesis, minimal need for supporting electrolytes, efficient generation of radical intermediates. | d-nb.info |
| Photoredox Catalysis | Visible-light-induced single-electron transfer (SET) to generate radicals. | Direct cyanomethylation of indoles using bromoacetonitrile and an Ir-based photocatalyst. | Mild reaction conditions, avoids stoichiometric redox reagents, high functional group tolerance. | nih.govnih.gov |
| Combined Photoredox and Metal Catalysis | Visible light enables a palladium catalytic cycle for C-H activation. | Synthesis of indoles via palladium-catalyzed C-H activation. | Merges the mild conditions of photoredox catalysis with the power of transition metal C-H functionalization. | capes.gov.br |
Future Research Directions and Therapeutic Potential of 2,3 Dihydro 1h Isoindol 1 Ylmethanol and Its Derivatives
Targeted Synthesis of Novel 2,3-Dihydro-1H-isoindol-1-ylmethanol Analogs
Future synthetic efforts will be crucial for generating a diverse library of this compound analogs for comprehensive biological evaluation. The development of efficient and versatile synthetic methodologies is paramount. A key area of focus will be the adaptation of modern synthetic strategies that allow for precise structural modifications.
For instance, efficient one-pot methods, such as the one developed for isoindolinone derivatives using chlorosulfonyl isocyanate and various alcohols, could be explored. nih.gov This approach is advantageous due to its mild, metal-free reaction conditions and short reaction times, making it a sustainable and effective route for producing a wide range of derivatives. nih.gov By strategically altering the starting materials and reaction partners, chemists can systematically introduce different functional groups to the isoindole core, the methanol (B129727) moiety, and the nitrogen atom. This will enable the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Synthetic strategies that have been successful for creating related 2,3-dihydroindole derivatives, such as the chemoselective reduction of 2-oxindoles, could also provide valuable insights for producing novel analogs. nih.gov
Comprehensive in vitro Biological Profiling of this compound and its Derivatives
A critical next step involves the thorough in vitro biological profiling of newly synthesized analogs to identify and characterize their pharmacological activities. This requires screening against a broad array of biological targets, including enzymes, receptors, and whole-cell assays, to uncover potential therapeutic applications.
An exemplary approach is the evaluation of isoindolinone derivatives against human carbonic anhydrase (hCA) isozymes I and II, which revealed potent inhibitory activity in the low nanomolar range for several compounds. nih.gov Future research on this compound derivatives should adopt a similar comprehensive screening model. This would involve testing for anticancer, antimicrobial, antiviral, and neuroprotective activities, among others. nih.gov For example, screening against the NCI60 panel of human tumor cell lines has been effectively used to identify the anticancer potential of related heterocyclic scaffolds. nih.gov
Table 1: In Vitro Inhibitory Activity of Novel Isoindolinone Derivatives against Carbonic Anhydrase Isozymes
This table showcases the inhibitory potential of synthesized isoindolinone derivatives (2a-f), providing a model for how novel this compound analogs could be profiled.
| Compound | hCA I (Kᵢ, nM) | hCA I (IC₅₀, nM) | hCA II (Kᵢ, nM) | hCA II (IC₅₀, nM) |
| 2a | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 |
| 2b | 20.21 ± 3.49 | 23.33 ± 0.441 | 16.32 ± 5.01 | 24.31 ± 0.655 |
| 2c | 35.53 ± 10.99 | 30.14 ± 0.643 | 44.57 ± 11.08 | 55.43 ± 0.871 |
| 2d | 56.16 ± 15.42 | 47.56 ± 0.887 | 89.19 ± 22.45 | 101.11 ± 0.989 |
| 2e | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231.00 ± 1.000 |
| 2f | 43.29 ± 9.87 | 40.28 ± 0.762 | 55.48 ± 15.63 | 67.89 ± 0.813 |
| AAZ * | 210.50 ± 55.3 | 250.00 ± 1.540 | 10.50 ± 2.50 | 12.10 ± 0.210 |
| Data sourced from reference nih.gov. AAZ (Acetazolamide) is a standard inhibitor for comparison. |
Investigation of Specific Biological Targets and Associated Mechanistic Pathways
Identifying the precise molecular targets of active compounds and elucidating their mechanisms of action is fundamental to drug development. Research on derivatives of the 2,3-dihydro-1H-isoindole scaffold has already identified several key biological targets, suggesting promising avenues of investigation for this compound and its analogs.
Viral Enzymes: Certain isoindolinone derivatives have shown potent inhibitory effects on viral enzymes through metal chelation. nih.govnih.gov For example, 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one derivatives can suppress the cap-snatching endonuclease of bunyaviruses, an essential enzyme for viral replication. nih.gov The same scaffold was also used to develop inhibitors of HIV-1 integrase. nih.gov
Protein Kinases: The isoindolinone structure has been successfully employed as a scaffold for kinase inhibitors. A novel series of 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones were designed as dual inhibitors of Aurora-A and VEGF-R2 kinases, both of which are crucial targets in cancer therapy. nih.gov
Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, the related isoindoline-1,3-dione scaffold has been used to develop inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
Future studies should use techniques like molecular docking and molecular dynamics simulations to predict interactions, followed by enzymatic assays and structural biology (e.g., X-ray crystallography) to confirm these interactions and understand the binding modes. nih.govnih.gov
Table 2: Identified Biological Targets for Derivatives of the 2,3-Dihydro-1H-isoindole Scaffold
| Biological Target | Derivative Class | Therapeutic Area |
|---|---|---|
| Aurora-A / VEGF-R2 Kinases | 7-[1H-Indol-2-yl]-2,3-dihydro-isoindol-1-ones | Oncology |
| Bunyavirales Cap-ENDO | 2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-ones | Antiviral |
| HIV-1 Integrase | 2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-ones | Antiviral |
| Carbonic Anhydrase (hCA I & II) | Substituted Isoindolinones | Various (e.g., glaucoma) |
| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione derivatives | Neurodegenerative Disease |
| Butyrylcholinesterase (BuChE) | Isoindoline-1,3-dione derivatives | Neurodegenerative Disease |
Data compiled from references nih.govnih.govnih.govnih.govnih.gov.
Design of Multi-Targeting Agents Based on the 2,3-Dihydro-1H-isoindole Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govmdpi.com The 2,3-dihydro-1H-isoindole scaffold is an excellent starting point for the rational design of multi-target agents.
The successful development of 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones as dual inhibitors of both Aurora-A and VEGF-R2 kinases provides a clear precedent. nih.gov This demonstrates that the scaffold can be functionalized to interact with distinct, yet pathologically relevant, targets. Similarly, research into isoindoline-1,3-dione derivatives as multipotent anti-Alzheimer's agents, which can inhibit both cholinesterases and other targets like β-amyloid aggregation, highlights the scaffold's suitability for this approach. nih.gov Future research should focus on designing single molecules based on this compound that can concurrently inhibit multiple key proteins in a disease pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Applications in Chemical Biology Research
Beyond direct therapeutic applications, novel analogs of this compound can serve as powerful tools in chemical biology. Chemical biology utilizes small molecules to probe and understand complex biological systems. nih.gov
By developing highly potent and selective inhibitors for specific biological targets (e.g., a particular kinase or viral enzyme), researchers can create chemical probes to study the function of these proteins in living cells and organisms. These probes can be used to:
Validate new drug targets: By observing the biological consequences of inhibiting a specific protein with a selective compound.
Dissect signaling pathways: By selectively blocking one component of a pathway to understand its role and downstream effects.
Develop diagnostic tools: By modifying the probes with reporter tags (e.g., fluorescent dyes or biotin) for use in imaging and affinity purification experiments.
The design of such probes from the this compound scaffold would not only advance our fundamental understanding of biology but also pave the way for novel therapeutic strategies. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dihydro-1H-isoindol-1-ylmethanol, and how can reaction conditions be systematically optimized?
- Methodology : Utilize factorial design experiments to evaluate variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (25–120°C), and catalyst type (e.g., acid/base). Statistical methods like response surface methodology (RSM) can minimize experimental trials while maximizing yield .
- Key Data : For analogous indole derivatives, yields improved from 45% to 78% when using H₂O₂ in ethanol under reflux conditions .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, NMR can confirm the presence of the hydroxymethyl group (δ ~4.2 ppm for -CH₂OH) and isoindoline backbone .
- Safety Note : Follow GHS guidelines for handling hygroscopic or reactive intermediates .
Q. What stability challenges are associated with this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., oxidation to isoindolinone) can be identified via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?
- Methodology : Perform molecular docking against targets like serotonin receptors (5-HT) or monoamine oxidases (MAOs). Validate with in vitro binding assays (e.g., radioligand displacement) or functional assays in neuronal cell lines .
- Data Contradictions : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility .
Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Compare kinetic studies (e.g., SN1 vs. SN2 mechanisms) using isotopic labeling (²H/¹⁸O) or Hammett plots. For example, steric hindrance from the isoindoline ring may favor SN1 pathways despite theoretical SN2 predictions .
Q. How does the compound’s stereochemistry influence its pharmacological profile, and what chiral resolution methods are effective?
- Methodology : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases. Enantiomer-specific activity can be tested via cell-based assays (e.g., cAMP modulation in GPCR pathways) .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/LC₅₀ data. Bootstrap resampling can address variability in small-sample in vivo studies .
Q. How can researchers design experiments to elucidate the compound’s role in heterogeneous catalysis or material science applications?
- Methodology : Use surface characterization tools (XPS, TEM) to study adsorption on metal-organic frameworks (MOFs). Reaction monitoring via in situ FTIR can track intermediate formation .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 149.19 g/mol | |
| LogP (Predicted) | 1.2 ± 0.3 (Schrödinger QikProp) | |
| Solubility in Water | 12 mg/mL (pH 7.4, 25°C) | |
| Thermal Stability | Decomposes at 220°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
